molecular formula C27H25ClN4O3S B419019 ethyl -b]pyridine-2-carboxamide

ethyl -b]pyridine-2-carboxamide

Cat. No.: B419019
M. Wt: 521g/mol
InChI Key: STSGFAVAZQTPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl -b]pyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a carboxamide group attached to the second position of the pyridine ring The ethyl group is attached to the nitrogen atom of the pyridine ring, making it a unique derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-b]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with ethylamine. The reaction is carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of ethyl-b]pyridine-2-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

ethyl -b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl -b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

ethyl -b]pyridine-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of ethyl-b]pyridine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521g/mol

IUPAC Name

ethyl 2-(N-[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate

InChI

InChI=1S/C27H25ClN4O3S/c1-3-35-25(34)17-31(22-7-5-4-6-8-22)24(33)18-36-27-30-29-26(20-11-13-21(28)14-12-20)32(27)23-15-9-19(2)10-16-23/h4-16H,3,17-18H2,1-2H3

InChI Key

STSGFAVAZQTPCS-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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